3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes. This method allows for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid: A derivative with a tert-butoxycarbonyl protecting group.
3-Methyl-5-Sulfo-Pyrrolidine-2-Carboxylic Acid: Another pyrrolidine derivative with different substituents.
Uniqueness
3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and potential applications. Its methoxyethyl group provides distinct properties compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-12-5-3-8(7(10)11)2-4-9-6-8/h9H,2-6H2,1H3,(H,10,11) |
InChI Key |
QSGNESMIYAYFBU-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCNC1)C(=O)O |
Origin of Product |
United States |
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